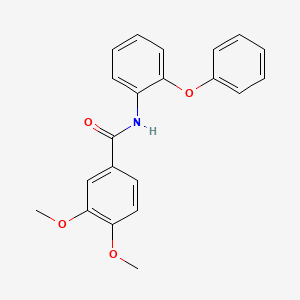

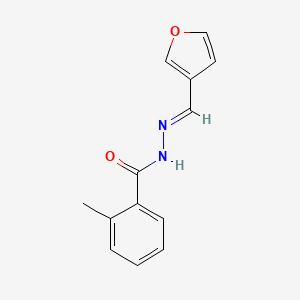

![molecular formula C13H15FN2O3 B5814836 3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical processes, including condensation, cyclization, and functional group transformations. For example, compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate have been synthesized using single-crystal X-ray diffraction techniques, highlighting the importance of precise structural control in synthesis processes (Yeong et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray crystallography to determine the arrangement of atoms within a molecule. This analysis provides crucial information on the molecule's geometry, bond lengths, angles, and overall three-dimensional orientation, which are essential for understanding its reactivity and properties. The crystal packing and hydrogen bonding in similar compounds play vital roles in determining their structural integrity and stability (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar molecules often include nucleophilic addition, reductive cyclization, and intermolecular hydrogen bonding, which are pivotal in forming the desired products with specific functionalities. These reactions are meticulously designed to introduce or modify functional groups, thereby tailoring the molecule's chemical properties for desired applications (Kumar et al., 2020).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystallinity, are determined by the molecule's structural characteristics. For instance, the crystal structure and hydrogen bonding significantly influence the solubility and melting point, affecting the compound's applications in various fields (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, oxidizing agents, and its behavior in chemical syntheses, are crucial for its application in creating more complex molecules or materials with desired functionalities. Studies on similar molecules demonstrate the importance of understanding these properties to predict the compound's behavior in various chemical environments (Kumar et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione is the enzyme protoporphyrinogen oxidase (PPO) . PPO is a key enzyme in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

The compound interacts with its target, PPO, by inhibiting its activity . This inhibition disrupts the biosynthesis of heme and chlorophyll, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation and cell membrane damage .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of PPO disrupts this pathway, leading to the accumulation of protoporphyrin IX . This accumulation and subsequent production of reactive oxygen species when exposed to light result in downstream effects such as lipid peroxidation, cell membrane damage, and ultimately cell death .

Result of Action

The result of the compound’s action is the death of the target cells or organisms . This is due to the damage caused by the reactive oxygen species produced when protoporphyrin IX, which accumulates due to PPO inhibition, is exposed to light .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure is crucial for the compound’s mode of action, as it triggers the production of reactive oxygen species from accumulated protoporphyrin IX

properties

IUPAC Name |

3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVGRGQQVRYLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)

![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)

![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)